molecular formula C16H16N2O3S B11050985 5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline

5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline

Cat. No.: B11050985
M. Wt: 316.4 g/mol
InChI Key: FSVGXSWNOCBINF-UHFFFAOYSA-N
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Description

5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups. The oxazole moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxazole moiety can interact with enzymes, inhibiting their activity. The sulfanyl linkage may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

3-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole

InChI

InChI=1S/C16H16N2O3S/c1-10-8-14(22-9-11-6-7-21-18-11)17-16-13(20-3)5-4-12(19-2)15(10)16/h4-8H,9H2,1-3H3

InChI Key

FSVGXSWNOCBINF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)SCC3=NOC=C3

Origin of Product

United States

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